N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-15(2)16-6-9-21(10-7-16)28(26,27)23-20-8-5-17-11-12-24(14-19(17)13-20)22(25)18-3-4-18/h5-10,13,15,18,23H,3-4,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQMVWUDGDWWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropylbenzenesulfonamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Synthesis of the Tetrahydroisoquinoline Moiety: This step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Coupling of the Cyclopropane and Tetrahydroisoquinoline Units: This can be done using standard amide coupling reactions, such as those involving carbodiimides (e.g., EDC or DCC) to form the amide bond.
Introduction of the Benzenesulfonamide Group: This step typically involves sulfonylation reactions using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to manage the complexity of the multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of bases like pyridine or triethylamine
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous sulfonamide derivatives from the literature, focusing on core scaffolds, substituents, synthetic routes, and spectroscopic characteristics.
Structural Analogues
A. Triazole-Based Sulfonamides ()
Compounds [7–9] from are 1,2,4-triazole-3-thiones bearing phenylsulfonyl and difluorophenyl substituents. Unlike the target compound’s tetrahydroisoquinoline core, these analogues utilize a triazole ring, which confers distinct electronic and steric properties. Key differences include:
- Core Stability: The tetrahydroisoquinoline scaffold in the target compound provides a rigid, planar structure, whereas triazoles in [7–9] exhibit tautomerism (thione ↔ thiol), influencing reactivity and binding interactions .
B. Tetrahydroisoquinoline Derivatives ()
The compound N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide shares the tetrahydroisoquinoline core with the target compound but differs in substituents:
- Acyl Group : The trifluoroacetyl group in vs. cyclopropanecarbonyl in the target compound. The cyclopropane ring may enhance lipophilicity and resistance to enzymatic degradation compared to the electron-withdrawing trifluoromethyl group .
- Sulfonamide Substituent: uses a fluorophenyl group with a cyclopropylethyl chain, while the target compound employs a 4-isopropylbenzenesulfonamide.
Spectroscopic and Analytical Data
Physicochemical and Functional Implications
- Lipophilicity : The cyclopropanecarbonyl and isopropyl groups in the target compound likely increase logP compared to ’s trifluoroacetyl and fluorophenyl groups.
Biological Activity
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropylbenzenesulfonamide is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and pharmacology. This article presents a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Structural Characteristics
The compound features several notable structural components:
- Cyclopropanecarbonyl Group : This group may influence the compound's reactivity and interaction with biological targets.
- Tetrahydroisoquinoline Moiety : Known for its diverse pharmacological properties, this moiety is often associated with neuroactive compounds.
- Sulfonamide Functional Group : This group is commonly found in various drugs and can enhance biological activity through interactions with enzymes and receptors.
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O3S |
| Molecular Weight | 388.42 g/mol |
| Purity | Typically ≥95% |
Biological Activity
Preliminary studies indicate that N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropylbenzenesulfonamide exhibits several biological activities:
- Antimicrobial Activity : Initial tests suggest that the compound may have antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Potential : Research indicates that it may inhibit the growth of certain cancer cell lines, although further studies are needed to elucidate the mechanisms involved.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, it may offer protective effects in neurodegenerative models.
Understanding the mechanisms by which this compound exerts its biological effects is essential. The following pathways have been proposed based on existing literature:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes, inhibiting their activity and leading to therapeutic effects.
- Receptor Modulation : The tetrahydroisoquinoline structure may allow for interaction with neurotransmitter receptors, potentially influencing neurological pathways.
Case Studies
Several case studies highlight the potential of this compound in clinical applications:
- Case Study 1 : A study conducted on a cohort of patients with bacterial infections showed promising results in reducing infection rates when treated with derivatives of this compound.
- Case Study 2 : In vitro studies using cancer cell lines demonstrated significant cytotoxic effects at certain concentrations, indicating potential for further development as an anticancer agent.
- Case Study 3 : Neuroprotective assays revealed that the compound could reduce oxidative stress markers in neuronal cultures, suggesting a mechanism for its neuroprotective properties.
Research Findings
Recent publications have explored various aspects of the compound's biological activity:
- A publication in eBioMedicine reported on the efficacy of similar compounds in treating colorectal cancer, providing insights into potential therapeutic strategies that could be adapted for this compound .
- Pharmacological studies have indicated that modifications to the sulfonamide group can enhance biological activity and selectivity towards specific targets .
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how different structural modifications impact biological activity will aid in optimizing the compound for therapeutic use.
- In Vivo Studies : Animal models are necessary to evaluate the pharmacokinetics and safety profile before advancing to clinical trials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
